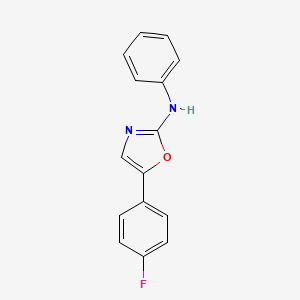
Flt3-IN-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FLT3-IN-10 is a small molecule inhibitor targeting the FMS-like tyrosine kinase 3 (FLT3) receptor. FLT3 is a type III receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are commonly associated with acute myeloid leukemia (AML), making FLT3 a significant target for therapeutic intervention .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FLT3-IN-10 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The process often starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s inhibitory activity. Common reagents used in the synthesis include various amines, halides, and coupling agents under controlled conditions such as specific temperatures and pH levels .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, purification techniques, and quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the production process and ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: FLT3-IN-10 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of a primary alcohol group in this compound may yield an aldehyde or carboxylic acid, while substitution reactions may introduce new functional groups that enhance the compound’s activity .
Scientific Research Applications
FLT3-IN-10 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
FLT3-IN-10 exerts its effects by binding to the active site of the FLT3 receptor, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition disrupts the FLT3-mediated signaling cascade, leading to reduced proliferation and increased apoptosis of leukemic cells. The primary molecular targets of this compound include the FLT3 receptor itself and downstream effectors such as the STAT5, RAS, MEK, and PI3K/AKT pathways .
Comparison with Similar Compounds
FLT3-IN-10 is compared with other FLT3 inhibitors such as midostaurin, gilteritinib, and quizartinib. While all these compounds target the FLT3 receptor, this compound is unique in its specific binding affinity and inhibitory potency. Similar compounds include:
Midostaurin: A first-generation FLT3 inhibitor with broad kinase activity.
Gilteritinib: A second-generation FLT3 inhibitor with improved selectivity and potency.
Quizartinib: A highly potent FLT3 inhibitor with activity against FLT3-ITD mutations.
This compound stands out due to its unique chemical structure and specific interactions with the FLT3 receptor, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C15H11FN2O |
|---|---|
Molecular Weight |
254.26 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-N-phenyl-1,3-oxazol-2-amine |
InChI |
InChI=1S/C15H11FN2O/c16-12-8-6-11(7-9-12)14-10-17-15(19-14)18-13-4-2-1-3-5-13/h1-10H,(H,17,18) |
InChI Key |
JNXCCEMGDXSTBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(O2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















